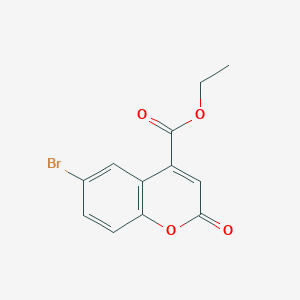

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological and pharmacological properties. This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 4th position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester . Another approach includes the Reformatsky reaction, where ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is synthesized by reacting methyl 1-bromocyclobutanecarboxylate with zinc .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydrolysis: Aqueous acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of 6-amino or 6-thio derivatives of the chromene.

Reduction: Formation of 6-bromo-2-hydroxy-2H-chromene-4-carboxylate.

Hydrolysis: Formation of 6-bromo-2-oxo-2H-chromene-4-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:

Medicinal Chemistry: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: Used in studies to understand the biological pathways and molecular targets involved in its pharmacological effects.

Chemical Synthesis: Acts as an intermediate in the synthesis of more complex chromene derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The bromine atom and oxo group play crucial roles in its binding affinity and specificity towards these targets . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-chloro-2-oxo-2H-chromene-4-carboxylate

- Ethyl 6-fluoro-2-oxo-2H-chromene-4-carboxylate

- Ethyl 6-iodo-2-oxo-2H-chromene-4-carboxylate

Uniqueness

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .

Biological Activity

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chromene derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H9BrO4 and features a bromine atom at the 6-position, a carbonyl group at the 2-position, and an ethyl ester at the 4-position of the chromene ring. These structural characteristics contribute to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Weight | Approximately 297.107 g/mol |

| Chemical Structure | Chromene derivative with bromine |

| Solubility | Varies based on solvent |

This compound primarily targets the FtsZ protein, which is crucial for bacterial cell division. The compound inhibits FtsZ activity, leading to disrupted cell division and potential bactericidal effects. Additionally, it has been shown to interact with cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), affecting various biochemical pathways related to drug metabolism and oxidative stress response.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : Notably effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Exhibits antifungal properties against Candida albicans.

The minimum inhibitory concentration (MIC) values for bacterial strains have been reported in the range of 0.5−1.0μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer). The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| Hela | 15.0 | Cell cycle arrest at G2/M phase |

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives of this compound for their antimicrobial properties, revealing that modifications at different positions significantly influenced their efficacy against bacterial strains .

- Anticancer Research : In a recent investigation, this compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

- Oxidative Stress Studies : The compound's ability to modulate oxidative stress markers was assessed in cellular models, indicating potential protective effects against oxidative damage .

Properties

Molecular Formula |

C12H9BrO4 |

|---|---|

Molecular Weight |

297.10 g/mol |

IUPAC Name |

ethyl 6-bromo-2-oxochromene-4-carboxylate |

InChI |

InChI=1S/C12H9BrO4/c1-2-16-12(15)9-6-11(14)17-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3 |

InChI Key |

NGYPJUJWJIAUBL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)OC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.